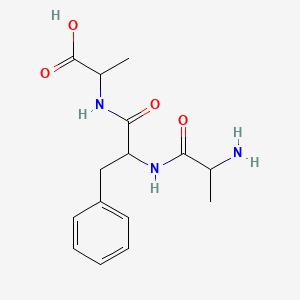

H-Ala-D-Phe-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H21N3O4 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

2-[[2-(2-aminopropanoylamino)-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H21N3O4/c1-9(16)13(19)18-12(8-11-6-4-3-5-7-11)14(20)17-10(2)15(21)22/h3-7,9-10,12H,8,16H2,1-2H3,(H,17,20)(H,18,19)(H,21,22) |

InChI Key |

XRUJOVRWNMBAAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Tripeptide H-Ala-D-Phe-Ala-OH

This guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and standard experimental methodologies for the synthesis and characterization of the tripeptide H-Ala-D-Phe-Ala-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Structure and Identifiers

The tripeptide this compound consists of three amino acid residues: L-Alanine at the N-terminus, D-Phenylalanine in the central position, and L-Alanine at the C-terminus. The "H-" and "-OH" denote the free amino and carboxyl groups, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.35 g/mol |

| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N |

| Stereochemistry | L-Alanine, D-Phenylalanine, L-Alanine |

Physicochemical Properties

Due to the absence of specific experimental data for this compound, the following physicochemical properties are predicted based on the constituent amino acids. These values are estimations and would require experimental verification.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| pKa (α-COOH) | ~2.34 | Based on the pKa of Alanine's carboxyl group. |

| pKa (α-NH₃⁺) | ~9.69 | Based on the pKa of Alanine's amino group. |

| Isoelectric Point (pI) | ~5.88 | Calculated as the average of the two pKa values. |

| LogP | -1.5 (approx.) | Estimated based on the hydrophobicity of the constituent amino acids. The presence of the hydrophobic D-Phenylalanine is countered by the two hydrophilic Alanine residues and the charged termini. |

| Solubility | Predicted to be soluble in aqueous solutions, especially at pH values away from its isoelectric point. Solubility in organic solvents is expected to be limited. | Peptides with charged termini are generally water-soluble. |

Experimental Protocols

The following sections detail standard methodologies for the synthesis, purification, and characterization of a tripeptide such as this compound.

Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The following is a representative protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3]

Protocol:

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (L-Alanine). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound alanine by treating it with a 20% solution of piperidine in DMF. This exposes the free amino group for the next coupling step. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-D-Phe-OH) using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine) in DMF. Add this activated amino acid solution to the resin to form the peptide bond. Allow the reaction to proceed for a specified time, then wash the resin.

-

Repeat Cycle: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-L-Ala-OH).

-

Cleavage and Deprotection: After the final coupling and deprotection, cleave the completed tripeptide from the resin and remove the side-chain protecting groups (if any) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and then wash with cold ether to remove scavengers and by-products. Lyophilize the purified peptide to obtain a dry powder.

References

A Technical Guide to the Synthesis of the Tripeptide H-Ala-D-Phe-Ala-OH

Abstract: This technical guide provides a comprehensive overview of the chemical synthesis of the tripeptide H-Ala-D-Phe-Ala-OH. It details the predominant synthetic strategies, with a focus on Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu chemistry. This document includes a detailed experimental protocol, tabulated quantitative data for key reaction steps, and a complete workflow visualization to facilitate understanding and reproducibility in a research and development setting.

Introduction and Strategic Overview

The synthesis of peptides is a cornerstone of biochemical and pharmaceutical research.[1] Tripeptides such as this compound serve as valuable building blocks, research tools, and potential therapeutic agents. The specific sequence, incorporating a D-amino acid (D-Phenylalanine), can confer unique conformational properties and increased resistance to enzymatic degradation compared to its L-enantiomer counterpart.[2][3]

The synthesis of such a peptide requires a methodical approach involving the sequential coupling of amino acids while preventing unwanted side reactions.[4] This is achieved through the use of protecting groups for the α-amino and, when necessary, side-chain functional groups.[5] Two primary strategies dominate the field of peptide synthesis:

-

Solution-Phase Peptide Synthesis (LPPS): The original method for peptide synthesis where reactions are carried out in a homogenous solution.[6][7] While highly flexible, it often requires purification of intermediates after each step, which can be labor-intensive.[8]

-

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, this is the most common method today.[9] The C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is assembled through sequential deprotection and coupling cycles.[10][11] Excess reagents and by-products are easily removed by simple filtration and washing, dramatically simplifying the process.[9]

For the synthesis of a short, linear peptide like this compound, SPPS is the method of choice due to its efficiency and ease of automation. This guide will focus on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.

The Fmoc/tBu Solid-Phase Synthesis Strategy

The Fmoc/tBu strategy is based on an orthogonal protection scheme. The temporary Nα-Fmoc protecting group is base-labile (removed by piperidine), while the permanent side-chain protecting groups (if needed) and the resin linkage are acid-labile (removed by trifluoroacetic acid, TFA).[5][12] For this compound, the side chains of Alanine (a methyl group) and Phenylalanine (a benzyl group) are non-reactive and do not require protection.

The synthesis proceeds from the C-terminus to the N-terminus in a series of repeated cycles:

-

Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF), liberating a free N-terminal amine.[12][13]

-

Activation & Coupling: The carboxylic acid of the incoming Nα-Fmoc-protected amino acid is activated using a coupling reagent. This activated species then reacts with the free amine on the resin-bound peptide to form a new peptide bond.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove all excess reagents and by-products, ensuring high purity of the final product.[10]

This cycle is repeated until the desired sequence is assembled. The final steps involve the removal of the last Nα-Fmoc group, followed by cleavage of the peptide from the solid support and removal of any side-chain protecting groups using a strong acid cocktail, typically containing TFA.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol describes the synthesis of this compound on a 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions, preserving the C-terminal carboxylic acid.

Materials and Reagents:

-

2-Chlorotrityl chloride resin (100-200 mesh, 1.5 mmol/g loading)

-

Fmoc-Ala-OH

-

Fmoc-D-Phe-OH

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Piperidine

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether (cold)

Workflow:

-

Resin Swelling & First Amino Acid Loading (Fmoc-Ala-OH):

-

Place 2-CTC resin (0.67 g, 1.0 mmol) in a reaction vessel.

-

Swell the resin in DCM (10 mL) for 30 minutes.

-

Drain the DCM. Add a solution of Fmoc-Ala-OH (0.93 g, 3.0 mmol) and DIPEA (1.05 mL, 6.0 mmol) in DCM (10 mL).

-

Agitate the mixture for 2 hours at room temperature.

-

To cap any remaining reactive sites, add MeOH (2 mL) and agitate for 30 minutes.

-

Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.

-

-

Fmoc Deprotection (Cycle 1):

-

Swell the Fmoc-Ala-Resin in DMF (10 mL) for 20 minutes.

-

Drain the solvent. Add 20% piperidine in DMF (10 mL).

-

Agitate for 5 minutes, drain, then add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.

-

Filter and wash the H-Ala-Resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

-

Coupling of Fmoc-D-Phe-OH (Cycle 1):

-

In a separate vial, pre-activate Fmoc-D-Phe-OH (1.16 g, 3.0 mmol) by dissolving it with HBTU (1.14 g, 3.0 mmol) and HOBt (0.46 g, 3.0 mmol) in DMF (8 mL). Add DIPEA (1.05 mL, 6.0 mmol) and allow the mixture to stand for 5 minutes.

-

Add the activated amino acid solution to the H-Ala-Resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Filter and wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection (Cycle 2):

-

Repeat the deprotection procedure described in Step 2 on the Fmoc-D-Phe-Ala-Resin.

-

-

Coupling of Fmoc-Ala-OH (Cycle 2):

-

Repeat the coupling procedure described in Step 3, using Fmoc-Ala-OH (0.93 g, 3.0 mmol) to couple to the H-D-Phe-Ala-Resin.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection procedure described in Step 2 on the Fmoc-Ala-D-Phe-Ala-Resin to yield H-Ala-D-Phe-Ala-Resin.

-

After the final DMF washes, wash with DCM (5x) and dry the resin thoroughly under vacuum.

-

-

Cleavage and Global Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail (10 mL) to the dried peptide-resin and agitate for 2 hours at room temperature.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of cold diethyl ether (100 mL).

-

Collect the white precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final product, this compound, as a white fluffy powder.

-

Quantitative Data Summary

The following tables summarize the reagents used and the expected outcomes for the synthesis on a 1.0 mmol scale.

Table 1: Summary of Reagents for Synthesis

| Step | Amino Acid | Mass (g) | Mmol | Coupling Reagent | Mass (g) | Mmol | Base (DIPEA) | Volume (mL) | Mmol |

|---|---|---|---|---|---|---|---|---|---|

| Loading | Fmoc-Ala-OH | 0.93 | 3.0 | - | - | - | DIPEA | 1.05 | 6.0 |

| Cycle 1 | Fmoc-D-Phe-OH | 1.16 | 3.0 | HBTU/HOBt | 1.14 / 0.46 | 3.0 / 3.0 | DIPEA | 1.05 | 6.0 |

| Cycle 2 | Fmoc-Ala-OH | 0.93 | 3.0 | HBTU/HOBt | 1.14 / 0.46 | 3.0 / 3.0 | DIPEA | 1.05 | 6.0 |

Table 2: Expected Yield and Purity

| Stage | Product | Theoretical Yield (g) | Expected Crude Yield (g) | Expected Purity (Post-HPLC) |

|---|

| Final Product | this compound | 0.293 | ~0.23 - 0.26 | >98% |

Note: Yields are estimates and can vary based on the efficiency of each coupling and deprotection step, as well as losses during handling and purification.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the Solid-Phase Peptide Synthesis of this compound using Fmoc chemistry.

Caption: A flowchart of the Fmoc-SPPS cycle for this compound synthesis.

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biosynth.com [biosynth.com]

- 6. Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solution phase peptide synthesis | PPTX [slideshare.net]

- 9. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 10. bachem.com [bachem.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Tripeptide H-Ala-D-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and relevant experimental methodologies for the tripeptide H-Ala-D-Phe-Ala-OH. This document is intended to serve as a foundational resource for professionals engaged in peptide research and development.

Core Molecular Data

The fundamental chemical properties of this compound have been calculated based on the constituent amino acids: L-Alanine, D-Phenylalanine, and L-Alanine. The formation of the tripeptide from these amino acids involves the elimination of two water molecules.

| Property | Value |

| Chemical Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| Amino Acid Sequence | (L-Alanine)-(D-Phenylalanine)-(L-Alanine) |

Experimental Protocols

The synthesis, purification, and structural analysis of peptides like this compound are critical for their application in research and drug development. Below are detailed methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides on a solid support.

Methodology:

-

Resin Preparation : A suitable resin, such as Rink amide resin, is used as the solid support.

-

Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the first amino acid attached to the resin is removed using a 20% solution of piperidine in dimethylformamide (DMF).

-

Washing : The resin is washed with solvents like methanol (MeOH), dichloromethane (DCM), and DMF to eliminate unreacted reagents.

-

Amino Acid Coupling : The next Fmoc-protected amino acid is activated using coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIPEA) in DMF. This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain on the resin.

-

Iteration : The deprotection, washing, and coupling steps are repeated for each subsequent amino acid until the desired tripeptide sequence (Ala-D-Phe-Ala) is assembled.

-

Cleavage : The completed tripeptide is cleaved from the resin support, and all protecting groups are removed.

Peptide Purification using RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying peptides.

Methodology:

-

Stationary Phase : A C18-modified silica column is typically used as the stationary phase.

-

Mobile Phase : A gradient of two solvents is employed. Solvent A is typically an aqueous solution with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like acetonitrile, also containing 0.1% TFA.

-

Elution : The crude peptide is loaded onto the column. Initially, polar impurities are washed out with a high concentration of the aqueous solvent. The concentration of the organic solvent is then gradually increased, which reduces the polarity of the eluent.

-

Separation : The target peptide and other impurities are separated based on their hydrophobicity, with more hydrophobic molecules having longer retention times.

-

Detection and Fraction Collection : The eluting compounds are monitored using UV detection at a wavelength of 210–220 nm. Fractions containing the purified peptide are collected.

-

Lyophilization : The collected fractions are pooled and freeze-dried to obtain the final purified peptide as a powder.[1]

Conformational Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for determining the secondary structure of peptides in solution.[2]

Methodology:

-

Sample Preparation : The purified peptide is dissolved in a suitable buffer, such as a phosphate buffer. The sample concentration typically ranges from 0.3 to 0.5 mg/mL.[2]

-

Instrument Setup : The CD spectrometer is preheated, and the system is purged with nitrogen gas.

-

Data Acquisition : CD spectra are recorded in the far-UV region, typically from 190 to 260 nm, using a 1-mm path length cuvette.[3] Multiple scans are usually averaged to improve the signal-to-noise ratio.

-

Background Correction : A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum to correct for background absorbance.[3]

-

Data Analysis : The resulting CD spectrum, characterized by specific positive and negative bands, is analyzed to estimate the proportions of secondary structural elements like α-helices, β-sheets, and random coils.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of peptides in solution.[4][5]

Methodology:

-

Sample Preparation : The peptide is dissolved in a suitable deuterated solvent.

-

1D and 2D NMR Experiments : A series of NMR experiments are performed, including:

-

1D ¹H and ¹³C spectra for initial characterization.

-

2D homonuclear experiments like COSY (Correlation Spectroscopy) to identify spin-coupled protons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints.

-

2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.

-

-

Data Analysis :

-

Resonance Assignment : The various proton, carbon, and nitrogen signals are assigned to specific atoms in the peptide.

-

Structural Restraints : Information from NOESY spectra (inter-proton distances) and coupling constants (dihedral angles) are used as restraints in computational modeling.

-

Structure Calculation : Molecular dynamics simulations or other computational methods are used to generate a family of 3D structures that are consistent with the experimental NMR data.

-

Visualizations

This compound Structural Workflow

The following diagram illustrates the sequential assembly of the tripeptide this compound from its constituent amino acids, highlighting the formation of peptide bonds.

References

- 1. bachem.com [bachem.com]

- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 3. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of H-Ala-D-Phe-Ala-OH: An Uncharted Territory in Peptide Research

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological activity of the tripeptide H-Ala-D-Phe-Ala-OH. Despite the well-documented roles of its constituent amino acids—Alanine and D-Phenylalanine—and the broad bioactivity of numerous other tripeptides, this specific sequence remains largely unexplored. This technical guide aims to consolidate the foundational knowledge that would underpin future research into this molecule, outlining potential avenues of investigation and the experimental methodologies that would be crucial for its characterization.

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, binding affinities, or pharmacokinetic profiles, specifically associated with this compound. Furthermore, no signaling pathways or specific molecular targets have been identified for this tripeptide. This absence of specific data necessitates a foundational approach to its study, beginning with synthesis and proceeding through a systematic series of in vitro and in vivo evaluations.

Hypothetical Avenues for Investigation

Given the structure of this compound, several potential biological activities could be hypothesized, providing a starting point for future research. The presence of D-Phenylalanine, a non-proteinogenic amino acid, is of particular interest as it can confer resistance to enzymatic degradation, potentially increasing the peptide's bioavailability and duration of action compared to peptides containing only L-amino acids.

Potential areas of investigation include:

-

Enzyme Inhibition: Many short peptides are known to act as enzyme inhibitors. The Ala-D-Phe-Ala sequence could be screened against various proteases, kinases, or other enzymes implicated in disease.

-

Receptor Binding and Modulation: The tripeptide could potentially interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), acting as an agonist or antagonist.

-

Antimicrobial Activity: The unique structure might confer antimicrobial properties, a common feature of short, modified peptides.

-

Neurological Activity: Phenylalanine is a precursor to several neurotransmitters, suggesting a potential role for this compound in modulating neuronal function.

Foundational Experimental Protocols

To begin to characterize the biological activity of this compound, a structured experimental workflow would be required. The following sections detail the standard methodologies that would be employed.

Peptide Synthesis and Purification

The initial and critical step is the chemical synthesis of the tripeptide.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Preparation: A suitable resin, such as a Wang or Rink amide resin, is selected. The C-terminal Alanine (Fmoc-Ala-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group on the resin-bound Alanine is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Coupling Cycle:

-

The next amino acid, Fmoc-D-Phe-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and added to the resin. The reaction is allowed to proceed to completion.

-

The resin is washed to remove excess reagents.

-

The Fmoc group is removed as described in step 2.

-

Fmoc-Ala-OH is then coupled to the growing peptide chain using the same activation and coupling procedure.

-

-

Final Deprotection: The N-terminal Fmoc group is removed.

-

Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Biological Screening

Once synthesized and purified, the tripeptide would be subjected to a battery of in vitro assays to identify potential biological activities.

Protocol 2: General Enzyme Inhibition Assay (Example: Protease Inhibition)

-

Enzyme and Substrate Preparation: A solution of the target protease and a specific fluorogenic or chromogenic substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

-

Assay Procedure:

-

The enzyme solution is pre-incubated with the various concentrations of the tripeptide (or a known inhibitor as a positive control, and buffer as a negative control) in a 96-well plate.

-

The reaction is initiated by the addition of the substrate.

-

The change in fluorescence or absorbance is monitored over time using a plate reader.

-

-

Data Analysis: The rate of reaction is calculated for each concentration of the tripeptide. The percentage of inhibition is determined relative to the negative control. The IC50 value (the concentration of the peptide that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.

Protocol 3: Receptor Binding Assay (Example: Competitive Binding Assay)

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

-

Radioligand Preparation: A known radiolabeled ligand that binds to the target receptor is used.

-

Assay Procedure:

-

In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound (the competitor).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of specific binding of the radioligand is calculated at each concentration of the tripeptide. The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.

Future Directions and Visualization of Workflow

The logical progression of research for this compound would follow a standard drug discovery and development workflow. A diagrammatic representation of this process is provided below.

Caption: Proposed experimental workflow for the characterization of this compound.

Should initial screenings identify a significant biological activity, further investigation into the mechanism of action would be warranted. For instance, if the tripeptide demonstrates potent inhibition of a particular enzyme, a signaling pathway diagram could be constructed to visualize its downstream effects.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

The Multifaceted Potential of D-Phenylalanine Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids, particularly D-isomers, into peptide structures represents a pivotal strategy in modern drug discovery and development. Among these, D-phenylalanine has emerged as a critical building block for enhancing the therapeutic potential of peptides. Its inclusion can profoundly influence peptide stability, receptor affinity, and biological activity, opening avenues for the development of novel therapeutics with improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the potential functions of peptides containing D-phenylalanine, with a focus on their applications in opioid receptor modulation, antimicrobial and anticancer therapies, and as agents for improving peptide stability. Detailed experimental methodologies and signaling pathways are presented to facilitate further research and development in this promising area.

Introduction: The Significance of D-Phenylalanine in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for drug development. However, their therapeutic application is often limited by their susceptibility to enzymatic degradation and rapid clearance in vivo. The substitution of L-amino acids with their D-enantiomers is a well-established strategy to overcome these limitations. D-phenylalanine, with its bulky aromatic side chain, offers unique conformational constraints and hydrophobic interactions that can significantly alter the bioactivity of a peptide.

The primary advantages of incorporating D-phenylalanine into peptide sequences include:

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically exhibit high stereospecificity for L-amino acids. This increased stability leads to a longer plasma half-life and improved bioavailability.[1]

-

Modulation of Receptor Binding and Activity: The stereochemistry of amino acids plays a crucial role in the three-dimensional structure of a peptide and its interaction with biological targets. The introduction of D-phenylalanine can alter the peptide's conformation, leading to changes in receptor binding affinity and functional activity, sometimes switching a peptide from an agonist to an antagonist or vice versa.[2][3]

-

Improved Pharmacokinetic Properties: By increasing stability and potentially altering membrane permeability, D-phenylalanine can contribute to more favorable pharmacokinetic profiles, including improved absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will delve into the specific applications of D-phenylalanine-containing peptides, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

D-Phenylalanine in Opioid Receptor Modulation

Peptides containing D-phenylalanine have been extensively studied for their ability to modulate opioid receptors (mu, delta, and kappa), which are key targets for pain management. The inclusion of D-phenylalanine can influence receptor affinity, selectivity, and functional activity, leading to the development of potent and selective opioid agonists and antagonists.[2][3][4]

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of various D-phenylalanine-containing peptides for different opioid receptors. This data highlights the impact of D-phenylalanine substitution on receptor interaction.

| Peptide/Analog | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| [D-Phe³]CJ-15,208 | KOR | ~350 | [4] |

| [Bcp¹]TIPP | δ Opioid Receptor | 0.605 ± 0.058 | |

| H-Dbcp-Tic-OH | δ Opioid Receptor | Subnanomolar |

Note: KOR = Kappa Opioid Receptor. [Bcp¹]TIPP is an analog of TIPP (H-Tyr-Tic-Phe-Phe-OH) where Tyr¹ is replaced by 4'-[N-((4'-phenyl)-phenethyl)carboxamido]phenylalanine. H-Dbcp-Tic-OH is a dipeptide analog.

Signaling Pathway: Opioid Receptor Activation

The interaction of D-phenylalanine-containing peptides with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately leads to the modulation of pain perception. The following diagram illustrates the general mechanism of opioid receptor activation.

Caption: Opioid receptor activation by a D-Phe peptide agonist.

Experimental Protocols

This assay is used to determine the binding affinity of a test compound (e.g., a D-phenylalanine-containing peptide) to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the opioid receptor of interest.

-

Assay Buffer: Use a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test peptide.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor.

-

Assay Buffer: Use a buffer containing MgCl₂, NaCl, and GDP.

-

Incubation: Incubate the membranes with varying concentrations of the test peptide in the presence of [³⁵S]GTPγS.

-

Reaction Termination: Stop the reaction by rapid filtration.

-

Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.

-

Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the peptide concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.

D-Phenylalanine in Antimicrobial Peptides (AMPs)

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of D-phenylalanine can enhance their efficacy and stability.

Mechanisms of Action and Key Functions

The inclusion of D-phenylalanine can contribute to the antimicrobial properties of peptides in several ways:

-

Increased Proteolytic Resistance: D-amino acids confer resistance to bacterial proteases, prolonging the peptide's active lifespan.[5]

-

Enhanced Membrane Interaction: The hydrophobic nature of the phenylalanine side chain is crucial for the interaction of AMPs with bacterial membranes. D-phenylalanine can modulate the amphipathic structure of the peptide, which is critical for membrane permeabilization.[6]

-

Inhibition of Biofilm Formation: D-phenylalanine has been shown to inhibit the formation of bacterial biofilms by interfering with the synthesis of peptidoglycan, a key component of the bacterial cell wall.[7]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for D-phenylalanine-containing peptides against various bacterial strains.

| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |

| VS1 (ΔPhe-containing) | E. coli | - | [5] |

| VS1 (Phe-containing analog) | E. coli | - | [5] |

| VS2 (Trp-substituted VS1) | E. coli | - | [5] |

| VS2 | S. aureus | - | [5] |

Note: Specific MIC values for these peptides were not provided in the snippet, but the study indicates that the ΔPhe-containing peptides exhibited good antimicrobial activity.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Caption: A typical workflow for determining the MIC of an antimicrobial peptide.

Experimental Protocol: Broth Microdilution MIC Assay

Protocol:

-

Peptide Preparation: Prepare a stock solution of the D-phenylalanine-containing peptide and perform serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Grow the target bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

D-Phenylalanine in Anticancer Peptides

Anticancer peptides (ACPs) represent a promising therapeutic strategy due to their ability to selectively target and kill cancer cells. The incorporation of D-phenylalanine can enhance the anticancer properties of these peptides.

Role in Anticancer Activity

-

Increased Hydrophobicity and Membrane Affinity: Phenylalanine, being a strongly hydrophobic residue, can enhance the affinity of peptides for cancer cell membranes, which often have a different lipid composition compared to normal cells.[8] The D-isomer can further modulate this interaction.

-

Enhanced Stability: Similar to AMPs, the inclusion of D-phenylalanine increases the resistance of ACPs to degradation by proteases present in the tumor microenvironment.

-

Induction of Apoptosis: Some D-phenylalanine-containing peptides have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10]

Quantitative Data: Anticancer Activity

The following table shows the IC50 values for D-phenylalanine-containing peptides against a human breast cancer cell line.

| Peptide | Cell Line | IC50 (µM) | Reference |

| FR8P | MDA-MB-231 | < IC50 of parent | [9] |

| FR11P | MDA-MB-231 | < IC50 of parent | [9] |

Note: FR8P and FR11P are proline-substituted variants of a peptide designed on a phenylalanine heptad repeat. While not directly D-Phe, this highlights the importance of strategic amino acid substitutions in this class of peptides.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.

Caption: A standard workflow for assessing the cytotoxicity of a peptide using the MTT assay.

Experimental Protocol: MTT Assay

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the D-phenylalanine-containing peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the peptide that inhibits 50% of cell growth.

D-Phenylalanine and Peptide Stability

A major hurdle in the development of peptide-based drugs is their poor stability in biological systems. The incorporation of D-phenylalanine is a highly effective strategy to enhance the stability of peptides against enzymatic degradation.

Mechanism of Stabilization

Proteolytic enzymes, such as peptidases and proteases, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site disrupts the enzyme's ability to bind and hydrolyze the peptide bond, thereby significantly increasing the peptide's resistance to degradation.[1]

Experimental Data: Enzymatic Stability

The following table illustrates the enhanced stability of a tripeptide containing D-phenylalanine compared to its L-phenylalanine counterpart when exposed to various enzymes.

| Peptide | Enzyme | Stability (after 72h) | Reference |

| L-lysyl-L-phenylalanyl-L-leucine | Aminopeptidase, Carboxypeptidase, Thermolysin, Trypsin | Completely cleaved | [1] |

| L-lysyl-D-phenylalanyl-L-leucine | Aminopeptidase, Carboxypeptidase, Thermolysin, Trypsin | Stable | [1] |

Experimental Workflow: Peptide Synthesis and Purification

The synthesis of D-phenylalanine-containing peptides is typically achieved through solid-phase peptide synthesis (SPPS).

Caption: A schematic representation of the solid-phase peptide synthesis (SPPS) cycle.

Experimental Protocols

Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid (which can be D-phenylalanine) using a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) and add it to the resin to form a new peptide bond.

-

Washing: Wash the resin to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phases: Prepare two mobile phases: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Inject the crude peptide onto the column and elute with a linear gradient of increasing Solvent B concentration. Peptides will elute based on their hydrophobicity.

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis: Analyze the purity of each fraction using analytical HPLC and/or mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a powder.

Conclusion and Future Directions

The incorporation of D-phenylalanine into peptide sequences is a powerful and versatile strategy for the development of novel therapeutics with enhanced stability, modulated receptor interactions, and improved pharmacokinetic profiles. This technical guide has provided an overview of the potential functions of D-phenylalanine-containing peptides in opioid receptor modulation, antimicrobial and anticancer applications, and for improving overall peptide stability. The detailed experimental protocols and visual representations of key workflows and signaling pathways are intended to serve as a valuable resource for researchers in this field.

Future research should continue to explore the structure-activity relationships of D-phenylalanine-containing peptides to design more potent and selective drug candidates. Further investigations into their mechanisms of action, particularly in the context of complex biological systems, will be crucial for their successful clinical translation. The continued development of innovative synthetic and purification techniques will also be essential for the efficient and cost-effective production of these promising therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.uci.edu [chem.uci.edu]

- 3. hplc.eu [hplc.eu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. bachem.com [bachem.com]

- 6. pharmtech.com [pharmtech.com]

- 7. academic.oup.com [academic.oup.com]

- 8. peptide.com [peptide.com]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GTPγS assay [bio-protocol.org]

H-Ala-D-Phe-Ala-OH CAS number and supplier

Technical Guide: H-Ala-D-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tripeptide this compound, including its procurement, synthesis, and potential areas of application. Due to the limited availability of public data for this specific D-amino acid-containing tripeptide, this guide also provides generalized experimental protocols and data representations based on established peptide chemistry principles.

Sourcing and CAS Number

Procurement:

The primary method for obtaining this compound is through custom peptide synthesis services . Several companies specialize in synthesizing custom peptides to high purity standards and can provide the desired quantity with accompanying quality control data, such as HPLC and mass spectrometry analysis.

Potential Suppliers for Custom Synthesis:

When ordering, specifications such as purity level (e.g., >95% or >98%), required amount, and the desired salt form (e.g., TFA salt, acetate salt) should be provided.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its amino acid composition.

| Property | Value |

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.35 g/mol |

| Amino Acid Sequence | Ala-D-Phe-Ala |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water and aqueous buffers |

| Chirality | Contains one D-amino acid (D-Phenylalanine) |

Synthesis and Purification

The chemical synthesis of this compound is typically achieved through Solid Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Protocol: Solid Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines a general procedure for the manual synthesis of this compound on a rink amide resin.

1. Resin Swelling:

- Swell the Rink Amide resin in dichloromethane (DCM) for 1 hour.

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in dimethylformamide (DMF) for 20 minutes.

- Wash the resin thoroughly with DMF and DCM.

3. Amino Acid Coupling (First Amino Acid - Alanine):

- In a separate vessel, activate Fmoc-Ala-OH with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

- Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

- Wash the resin with DMF and DCM.

4. Repetitive Cycles (D-Phenylalanine and Alanine):

- Repeat the Fmoc deprotection and coupling steps for Fmoc-D-Phe-OH and subsequently for Fmoc-Ala-OH.

5. Cleavage and Deprotection:

- After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups. This reaction is typically carried out for 2-3 hours.

6. Precipitation and Purification:

- Precipitate the cleaved peptide by adding cold diethyl ether.

- Centrifuge the mixture to pellet the crude peptide and decant the ether.

- Wash the peptide pellet with cold ether multiple times.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Potential Biological Activity and Research Applications

While no specific biological activity for this compound has been documented in the searched literature, peptides containing D-amino acids are of significant interest in drug development. The presence of a D-amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.

Potential Research Areas:

-

Enzyme Inhibition: Tripeptides can act as inhibitors or substrates for various proteases. The D-Phe residue could influence binding to specific enzyme active sites.

-

Cell Signaling: Peptides can act as signaling molecules in various biological pathways.[4] this compound could be investigated for its ability to modulate cell functions.

-

Drug Delivery: The conformational properties of the peptide may make it a candidate for use as a component in drug delivery systems.

The L-isomer of this peptide, H-Ala-L-Phe-Ala-OH, has been studied for its conformational preferences in solution, where it has been shown to adopt an inverse gamma-turn structure.[5][6] This suggests that this compound may also possess a defined secondary structure that could be crucial for its biological interactions.

Visualizations

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the solid-phase synthesis and purification of this compound.

Caption: Solid Phase Peptide Synthesis (SPPS) and purification workflow for this compound.

Hypothetical Signaling Pathway Investigation

This diagram outlines a hypothetical signaling pathway where a tripeptide like this compound could be investigated for its effect on a cellular response.

Caption: Hypothetical cell signaling pathway involving a peptide ligand.

References

- 1. H-β-Ala-Phe-OH CAS:17136-28-6 Custom Peptide Synthesis [youngshepeptides.com]

- 2. peptide.com [peptide.com]

- 3. Custom Peptide Synthesis Services | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Peptide - Wikipedia [en.wikipedia.org]

- 5. The preferred conformation of the tripeptide Ala-Phe-Ala in water is an inverse gamma-turn: implications for protein folding and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Ala-D-Phe-Ala Peptide Sequence: Synthesis, Structure, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the tripeptide Alanine-D-Phenylalanine-Alanine (Ala-D-Phe-Ala). Due to the limited availability of specific experimental data for this exact sequence in public literature, this guide focuses on established principles and methodologies for its synthesis and characterization, drawing comparisons with its L-amino acid counterpart where appropriate.

Introduction: The Significance of D-Amino Acids in Peptide Chemistry

Peptides are short chains of amino acids that play pivotal roles as signaling molecules, hormones, and antibiotics.[1] While the vast majority of naturally occurring peptides are composed exclusively of L-amino acids, the incorporation of their D-enantiomers is a powerful strategy in medicinal chemistry and drug design. The presence of a D-amino acid, such as D-Phenylalanine in the Ala-D-Phe-Ala sequence, can dramatically alter a peptide's properties by:

-

Enhancing Proteolytic Stability: D-amino acid-containing peptides are resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. This increases the peptide's in vivo half-life.

-

Modifying Conformation: The stereochemistry of the alpha-carbon is a primary determinant of peptide backbone conformation. Introducing a D-amino acid disrupts common secondary structures like alpha-helices and beta-sheets, often inducing unique turn structures.

-

Altering Receptor Binding: The modified three-dimensional structure can lead to novel binding interactions with biological targets, potentially resulting in altered or improved pharmacological activity.

This guide details the synthesis, structural considerations, and analytical protocols relevant to the Ala-D-Phe-Ala tripeptide, providing a foundational resource for its investigation and application.

Synthesis of Ala-D-Phe-Ala

The most common and efficient method for synthesizing peptides like Ala-D-Phe-Ala is Solid-Phase Peptide Synthesis (SPPS).[2][3] The process involves building the peptide chain sequentially while the C-terminal amino acid is attached to an insoluble polymer resin.[4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is standard.

Physicochemical Properties of Constituent Amino Acids

A summary of the properties of the amino acids and the final tripeptide is presented below.

| Property | L-Alanine (Ala) | D-Phenylalanine (D-Phe) | Ala-D-Phe-Ala (Tripeptide) |

| Molecular Formula | C₃H₇NO₂ | C₉H₁₁NO₂ | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 89.09 g/mol | 165.19 g/mol | 307.35 g/mol |

| Side Chain | Methyl (-CH₃) | Benzyl (-CH₂-Ph) | - |

| Side Chain Property | Nonpolar, Aliphatic | Nonpolar, Aromatic | - |

| Stereochemistry | L-configuration (S) | D-configuration (R) | - |

| Theoretical pI | 6.00 | 5.48 | ~5.7 (Estimated) |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of Ala-D-Phe-Ala-NH₂ on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials and Reagents:

-

Rink Amide MBHA Resin

-

Fmoc-L-Ala-OH, Fmoc-D-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

N-methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin (100 mg, 1 eq) in a reaction vessel.

-

Add NMP (1 mL) and allow the resin to swell for at least 1 hour.[5]

-

-

Fmoc Deprotection (First Alanine):

-

Drain the NMP.

-

Add a 20% solution of piperidine in NMP (1 mL) to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[6]

-

Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x).

-

Perform a Kaiser test to confirm the presence of a free primary amine (a positive test gives a deep blue color).[5]

-

-

Amino Acid Coupling (D-Phenylalanine):

-

In a separate vial, dissolve Fmoc-D-Phe-OH (3 eq), HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in NMP.

-

Add the activation mixture to the resin.

-

Agitate at room temperature for 1-2 hours.[7]

-

Wash the resin as described in step 2.

-

Perform a Kaiser test to confirm reaction completion (a negative test result is yellow).

-

-

Fmoc Deprotection (D-Phenylalanine):

-

Repeat the deprotection procedure as described in step 2.

-

-

Amino Acid Coupling (Second Alanine):

-

Activate Fmoc-L-Ala-OH (3 eq) using the same procedure as in step 3 and couple it to the resin-bound dipeptide.

-

Wash the resin and confirm coupling completion with a Kaiser test.

-

-

Final Fmoc Deprotection:

-

Repeat the deprotection procedure as described in step 2 to expose the final N-terminal amine.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% Water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of Acetonitrile/Water.

-

Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[6]

-

Synthesis Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Ala-D-Phe-Ala.

Structural Analysis and Conformational Properties

The stereochemistry of the central D-Phenylalanine residue is expected to be the dominant factor influencing the peptide's secondary structure.

Comparison with Ala-L-Phe-Ala

Extensive research on the all-L isomer, Ala-L-Phe-Ala, has shown that it preferentially adopts an inverse gamma-turn conformation in aqueous solution.[9] This structure is stabilized by a hydrogen bond between the carbonyl group of the first Alanine (Ala¹) and the amide proton of the third Alanine (Ala³). This peptide also exists in equilibrium with an extended beta-strand conformation.[10]

The incorporation of a D-amino acid at the central position makes the formation of a standard inverse gamma-turn sterically unfavorable. Instead, D-amino acids are known to promote different types of turns or induce flexible, less-ordered structures. The resulting conformation of Ala-D-Phe-Ala would need to be determined experimentally using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR experiments (such as COSY, TOCSY, and ROESY/NOESY) are essential for determining the three-dimensional structure of peptides in solution.[11] Key parameters include chemical shifts, coupling constants (³J(HN,Hα)), and Nuclear Overhauser Effects (NOEs), which provide information on dihedral angles and inter-proton distances, respectively.

-

Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content of the peptide in solution. The CD spectrum of Ala-D-Phe-Ala would be compared to reference spectra for known structures (e.g., turns, random coil) to estimate its conformational makeup.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the presence of hydrogen bonds and distinguish between different secondary structures based on the characteristic frequencies of the amide I and II bands.[9]

Predicted Structural Impact of D-Phe

The diagram below illustrates the conceptual difference in backbone folding between a tripeptide containing a central L-amino acid capable of forming a gamma-turn and one containing a D-amino acid, which disrupts this structure.

Caption: Conformational contrast between L- and D-central residues.

Potential Biological Significance and Applications

While no specific biological activity has been documented for the Ala-D-Phe-Ala sequence, peptides containing D-amino acids are of significant interest in drug development for several reasons:

-

Enzyme Inhibitors: The altered conformation may allow the peptide to fit into the active sites of enzymes, acting as an inhibitor. The inherent resistance to proteolysis makes it a more robust candidate than an all-L peptide.

-

Peptidomimetics: Short D-amino acid-containing peptides can serve as scaffolds or building blocks for larger peptidomimetics designed to mimic or block the interactions of natural peptides or proteins.

-

Antimicrobial Agents: Many naturally occurring antimicrobial peptides contain D-amino acids, which are thought to be crucial for their activity and stability. The Ala-D-Phe-Ala sequence could be explored as a motif within larger antimicrobial peptide designs.

Further research would be required to screen Ala-D-Phe-Ala against various biological targets (e.g., proteases, GPCRs) and in cellular assays to identify any potential therapeutic activity.

Conclusion

The tripeptide Ala-D-Phe-Ala represents an intriguing target for chemical and biological investigation. Its synthesis is readily achievable using standard solid-phase peptide synthesis protocols. The central D-Phenylalanine residue is predicted to prevent the formation of the inverse gamma-turn observed in its L-isomer, leading to a distinct three-dimensional structure that must be elucidated experimentally. While its specific biological functions remain unknown, its enhanced stability and unique conformational properties make it and similar D-amino acid-containing peptides valuable candidates for applications in drug discovery and materials science. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the potential of this and other modified peptides.

References

- 1. Peptide - Wikipedia [en.wikipedia.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. wernerlab.weebly.com [wernerlab.weebly.com]

- 6. rsc.org [rsc.org]

- 7. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]

- 8. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The preferred conformation of the tripeptide Ala-Phe-Ala in water is an inverse gamma-turn: implications for protein folding and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide to the Synthesis and Characterization of the Tripeptide H-Ala-D-Phe-Ala-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction to H-Ala-D-Phe-Ala-OH

This compound is a tripeptide with the sequence L-Alanine, D-Phenylalanine, and L-Alanine. Peptides are short chains of amino acids linked by peptide bonds. The inclusion of a D-amino acid, D-Phenylalanine, is a key structural feature. Naturally occurring amino acids in proteins are typically in the L-configuration. The presence of a D-amino acid can confer unique properties to the peptide, most notably increased resistance to enzymatic degradation by proteases, which primarily recognize L-amino acid sequences.[1][2] This enhanced stability makes peptides containing D-amino acids attractive candidates for therapeutic development.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₂₁N₃O₄ |

| Molecular Weight | 307.35 g/mol |

| Amino Acid Sequence | Ala-D-Phe-Ala |

| Chirality | L-Ala, D-Phe, L-Ala |

Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[4][5] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is commonly employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Materials:

-

Fmoc-L-Ala-Wang resin

-

Fmoc-D-Phe-OH

-

Fmoc-L-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound alanine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling (D-Phenylalanine):

-

Activate Fmoc-D-Phe-OH by dissolving it with DIC and OxymaPure® in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-phenylalanine.

-

Amino Acid Coupling (L-Alanine):

-

Activate Fmoc-L-Ala-OH with DIC and OxymaPure® in DMF.

-

Add the activated amino acid solution to the resin and let it react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Perform a final deprotection step with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. lifetein.com [lifetein.com]

- 3. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to Determining the Solubility of H-Ala-D-Phe-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility of the tripeptide H-Ala-D-Phe-Ala-OH in various solvents. Due to the lack of specific published quantitative solubility data for this peptide, this document outlines a systematic approach to solubility testing, enabling researchers to generate reliable and comparable data for their specific applications.

Peptide Characteristics and Predicted Solubility

To select appropriate solvents for testing, it is crucial to first analyze the physicochemical properties of this compound. The solubility of a peptide is largely determined by its amino acid composition, overall charge, and hydrophobicity.[1][2][3]

-

Amino Acid Composition:

-

Alanine (Ala): A small, non-polar amino acid.

-

D-Phenylalanine (D-Phe): A bulky, aromatic, and highly hydrophobic amino acid. The D-configuration may influence crystal packing and interactions with chiral molecules but generally has a similar effect on hydrophobicity as L-Phenylalanine.

-

Alanine (Ala): A small, non-polar amino acid.

-

-

Overall Charge Calculation (at neutral pH):

-

N-terminal amine group (-NH2): +1

-

C-terminal carboxyl group (-COOH): -1

-

Side chains (Alanine, Phenylalanine): 0

-

Total Net Charge: 0

-

Based on this analysis, this compound is a neutral, hydrophobic peptide . Peptides with a net charge of zero and a high proportion of hydrophobic residues tend to have poor solubility in aqueous solutions.[4][5] Therefore, organic solvents or mixtures of organic solvents with water are likely to be more effective for solubilization.

Recommended Solvents for Screening

Based on the peptide's neutral and hydrophobic nature, the following solvents are recommended for initial solubility screening:

-

Aqueous Buffers:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

-

Organic Solvents:

-

Dimethyl Sulfoxide (DMSO)

-

Dimethyl Formamide (DMF)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetonitrile (ACN)

-

-

Aqueous-Organic Mixtures:

-

Varying percentages of DMSO, Methanol, or Acetonitrile in water (e.g., 10%, 30%, 50% v/v).

-

Experimental Protocol for Solubility Determination

The following protocol describes a standard method for determining the solubility of a peptide. It is recommended to first test the solubility of a small portion of the peptide to avoid wasting the entire sample.[1][2]

Materials:

-

This compound (lyophilized powder)

-

Selected solvents (as listed in section 2)

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (water bath)

-

Analytical balance

-

Pipettes

-

Centrifuge

Procedure:

-

Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.

-

Initial High-Concentration Test:

-

Solubilization Attempts:

-

Vortexing: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particles.

-

Sonication: If the peptide is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes. Avoid excessive heating of the sample.

-

Warming: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution, but be cautious as this may affect peptide stability.[7]

-

-

Equilibration and Separation:

-

Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) to ensure it reaches saturation.

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any undissolved solid.[6]

-

-

Quantification of Soluble Peptide:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Lyophilize the supernatant to a constant weight. The resulting mass represents the amount of dissolved peptide in that volume of solvent.[6]

-

Alternatively, analyze the concentration of the peptide in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectroscopy (if the peptide has a sufficient chromophore, which Phenylalanine provides).

-

-

Data Recording: Record the solubility in mg/mL or other appropriate units. Repeat the procedure for each solvent to be tested.

Data Presentation: Solubility of this compound

The following table structure should be used to record and present the experimentally determined solubility data for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Deionized Water | 25 | |||

| PBS, pH 7.4 | 25 | |||

| DMSO | 25 | |||

| DMF | 25 | |||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Acetonitrile | 25 | |||

| 50% Acetonitrile/Water | 25 | |||

| Add other solvents as tested |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining peptide solubility.

Caption: Experimental workflow for determining peptide solubility.

References

- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. Amino acid - Wikipedia [en.wikipedia.org]

- 4. biobasic.com [biobasic.com]

- 5. genscript.com [genscript.com]

- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

Spectroscopic and Structural Characterization of the Tripeptide H-Ala-D-Phe-Ala-OH: A Technical Guide

Introduction

Data Presentation

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for H-Ala-D-Phe-Ala-OH. These values are representative and may vary based on experimental conditions such as solvent, pH, and temperature.

Table 1: Representative ¹H NMR Chemical Shifts for this compound in Aqueous Solution

| Proton | Residue | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| α-H | Ala¹ | ~ 4.1 - 4.3 | q | ~ 7.2 |

| β-H₃ | Ala¹ | ~ 1.4 - 1.5 | d | ~ 7.2 |

| NH | Ala¹ | ~ 8.2 - 8.5 | d | ~ 7.5 |

| α-H | D-Phe² | ~ 4.5 - 4.7 | t | ~ 7.8 |

| β-H₂ | D-Phe² | ~ 3.0 - 3.2 | m | |

| Aromatic-H | D-Phe² | ~ 7.2 - 7.4 | m | |

| NH | D-Phe² | ~ 8.0 - 8.3 | d | ~ 8.0 |

| α-H | Ala³ | ~ 4.0 - 4.2 | m | |

| β-H₃ | Ala³ | ~ 1.3 - 1.4 | d | ~ 7.3 |

| NH | Ala³ | ~ 7.8 - 8.1 | d | ~ 7.6 |

| OH | C-terminus | Variable (broad) | s |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound in Aqueous Solution

| Carbon | Residue | Expected Chemical Shift (ppm) |

| C=O | Ala¹ | ~ 173 - 175 |

| Cα | Ala¹ | ~ 50 - 52 |

| Cβ | Ala¹ | ~ 17 - 19 |

| C=O | D-Phe² | ~ 172 - 174 |

| Cα | D-Phe² | ~ 55 - 57 |

| Cβ | D-Phe² | ~ 38 - 40 |

| Cγ (Aromatic C-H) | D-Phe² | ~ 128 - 130 |

| Cδ (Aromatic C-H) | D-Phe² | ~ 128 - 130 |

| Cε (Aromatic C-H) | D-Phe² | ~ 126 - 128 |

| Cζ (Aromatic C) | D-Phe² | ~ 136 - 138 |

| C=O | Ala³ | ~ 175 - 177 |

| Cα | Ala³ | ~ 51 - 53 |

| Cβ | Ala³ | ~ 18 - 20 |

Table 3: Representative Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| Amide A | N-H stretch | ~ 3300 | Associated with N-H stretching in the peptide backbone. |

| Amide B | N-H stretch | ~ 3100 | Fermi resonance of the Amide II overtone. |

| Amide I | C=O stretch | ~ 1630 - 1680 | Highly sensitive to the secondary structure of the peptide. A band around 1645 cm⁻¹ suggests a random coil or α-helical structure, while a band closer to 1630 cm⁻¹ is indicative of β-sheet content. For a γ-turn, this band is often observed around 1660-1670 cm⁻¹. |

| Amide II | N-H bend, C-N stretch | ~ 1510 - 1560 | A combination of N-H in-plane bending and C-N stretching. |

| Carboxyl O-H stretch | -COOH | 2500 - 3300 (broad) | The carboxylic acid O-H stretch appears as a very broad band. |

| Carboxyl C=O stretch | -COOH | ~ 1700 - 1725 | The carbonyl stretch of the C-terminal carboxylic acid. |

| C-H stretch (aromatic) | Phenyl ring | ~ 3030 | C-H stretching vibrations of the phenylalanine aromatic ring. |

| C-H stretch (aliphatic) | Ala, Phe side chains | ~ 2850 - 2960 | C-H stretching vibrations of the methyl and methylene groups. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-phase peptide synthesis using the Fmoc/tBu strategy is a standard method for preparing tripeptides.

-